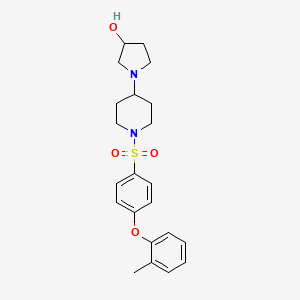

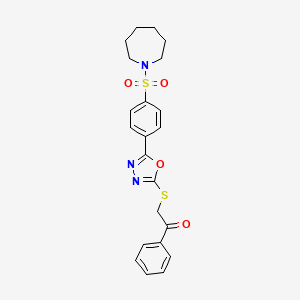

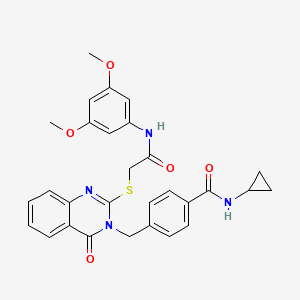

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases. TAK-659 is a kinase inhibitor that specifically targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor signaling.

Aplicaciones Científicas De Investigación

Hemiaminal Substrates and Sulfur Ylides

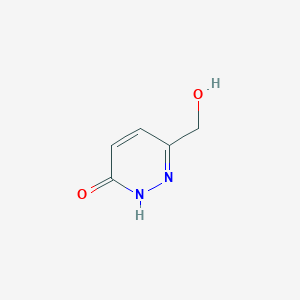

Hemiaminals, when reacted with phenyl-stabilized chiral sulfur ylides, lead to the direct asymmetric synthesis of functionalized pyrrolidines. This process showcases high enantioselectivity. By isolating the intermediate epoxide and treating it with TMSOTf, the reaction can be steered towards the production of piperidines instead, demonstrating the versatility of hemiaminals in the synthesis of these heterocycles (Kokotos & Aggarwal, 2006).

Stereoselective Synthesis of Hydroxypyrrolidines and Hydroxypiperidines

Through intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones, cis and trans 2,3-disubstituted pyrrolidines and piperidines can be prepared stereoselectively. The optimal selectivities for cis configurations come from alcohols, while trans configurations are best achieved from OTIPS derivatives (Carretero, Arrayás & Gracia, 1996).

Activated Nitriles in Heterocyclic Chemistry

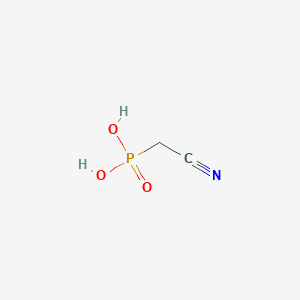

Utilizing 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized. Some of these compounds exhibit antimicrobial activity, highlighting the potential of activated nitriles in the development of heterocyclic compounds with biological applications (Ammar et al., 2004).

N-Acyl and N-Sulfonyl Groups in Anodic Methoxylation

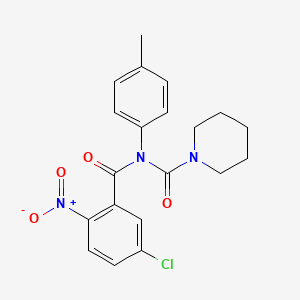

The study of N-acyl and N-sulfonyl groups in piperidines through cyclic voltammetry and anodic methoxylation reveals the influence of these substituents on the electrochemical behavior and the methoxylation process. This research provides insights into the role of N-substituents in modifying the reactivity of piperidine derivatives, which is significant for synthetic applications in medicinal chemistry (Golub & Becker, 2015).

Propiedades

IUPAC Name |

1-[1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-17-4-2-3-5-22(17)28-20-6-8-21(9-7-20)29(26,27)24-14-10-18(11-15-24)23-13-12-19(25)16-23/h2-9,18-19,25H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHLSWBFNZQAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-(o-Tolyloxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)